Enantiomeric Purity as a Critical Differentiator for Chiral Synthesis
The (2S)-2-(Aminomethyl)butanoic acid is distinguished from its racemic mixture (CAS 4385-92-6) and the (2R)-enantiomer (CAS 255871-58-0) by its defined stereochemistry. In chiral synthesis, the use of a single, pure enantiomer is mandatory to avoid the formation of diastereomeric products. The (2S)-form is specifically identified as the biologically active enantiomer . While direct quantitative data from head-to-head studies are absent in the public literature, the fundamental principle of stereochemical control dictates a 100% difference in the biological or catalytic outcome when comparing a single enantiomer to its racemate (which is a 50:50 mixture of (2S) and (2R) forms) .
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | Single (S)-enantiomer (CAS 538368-15-9) |
| Comparator Or Baseline | Racemic mixture (CAS 4385-92-6) (50:50 mixture of (2S) and (2R) enantiomers) |
| Quantified Difference | 100% difference in enantiomeric composition |
| Conditions | General principles of chiral synthesis and pharmacology |
Why This Matters
For procurement, specifying the (2S)-enantiomer ensures that the purchased material is suitable for applications requiring stereochemical control, avoiding the wasted resources and invalid results that would arise from using the racemate.
